N'-(2-chloropropanoyl)propanehydrazide
Description
N'-(2-Chloropropanoyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 2-chloropropanoyl group. These compounds are frequently modified at the hydrazone moiety (N′-position) with aromatic or heterocyclic substituents to enhance bioactivity, particularly in neurological and antioxidant applications . Propanehydrazides are synthesized via condensation reactions between hydrazide intermediates and aldehydes/ketones, often employing microwave-assisted methods for efficiency . Their relevance in drug development stems from their dual functionality as enzyme inhibitors (e.g., cholinesterase, MAO-B) and metal chelators, making them candidates for multitarget therapies in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Properties
IUPAC Name |
2-chloro-N'-propanoylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-5(10)8-9-6(11)4(2)7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYPVVUGZPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloropropanoyl)propanehydrazide typically involves the reaction of 2-chloropropanoic acid with propanehydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2-chloropropanoyl)propanehydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloropropanoyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-(2-chloropropanoyl)propanehydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-chloropropanoyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
Efficiency Comparison :
Neuroprotective and Enzyme Inhibitory Effects
*Values based on ORAC-FL antioxidant assays (0.359–6.257 µM) .
Key Findings :
Antioxidant and Metal-Chelating Capacities
Notes:
Biological Activity
N'-(2-chloropropanoyl)propanehydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 2-chloropropanoyl chloride and propane hydrazide. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
2. Biological Activity Overview
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives of hydrazides have shown significant cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7), neuroblastoma (SH-SY5Y), and others. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Effects : Research indicates that hydrazide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
3.1 Anticancer Studies
A significant study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| SH-SY5Y | 10 | Cell cycle arrest at G0/G1 phase |
| MDA-MB-231 | 12 | Inhibition of angiogenesis |
The compound exhibited selective toxicity towards cancer cells while sparing normal human fibroblast cells, suggesting a favorable therapeutic index.
3.2 Antimicrobial Activity
In antimicrobial assays, this compound displayed notable activity against:
| Bacterial Strain | MIC (µg/mL) | Comparison to Control |
|---|---|---|
| Staphylococcus aureus | 32 | Gentamicin (16 µg/mL) |
| Escherichia coli | 64 | Gentamicin (32 µg/mL) |
| Candida albicans | 128 | Fluconazole (64 µg/mL) |
These results highlight its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G0/G1 phase, which is critical for cancer therapy.
- Inhibition of Virulence Factors : In bacterial strains, it inhibits key virulence factors such as biofilm formation and motility.
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its efficacy against various cancer cell lines and significant antimicrobial properties warrant further investigation into its potential therapeutic applications. Future research should focus on optimizing its structure for enhanced potency and reduced toxicity while exploring its mechanisms in greater detail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
